5-(Aminomethyl)-2-ethylaniline
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Overview
Description
5-(Aminomethyl)-2-ethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group (-NH2) attached to a benzene ring, which also contains an ethyl group (-C2H5) and a methyl group (-CH2NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-ethylaniline can be achieved through several methods. One common approach involves the reductive amination of 2-ethylbenzaldehyde with formaldehyde and ammonia. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under mild conditions .
Another method involves the nitration of 2-ethylaniline followed by reduction of the nitro group to an amino group. This process can be carried out using nitric acid for nitration and hydrogen gas with a palladium catalyst for reduction .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-ethylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions include nitro derivatives, halogenated compounds, and sulfonated derivatives, which can be further utilized in various chemical processes .
Scientific Research Applications
5-(Aminomethyl)-2-ethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism by which 5-(Aminomethyl)-2-ethylaniline exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
2-Ethylaniline: Lacks the aminomethyl group, resulting in different reactivity and applications.
5-(Aminomethyl)-2-methylaniline: Similar structure but with a methyl group instead of an ethyl group, leading to variations in chemical properties.
5-(Aminomethyl)-2-furanmethanol: Contains a furan ring instead of a benzene ring, which significantly alters its chemical behavior.
Uniqueness
5-(Aminomethyl)-2-ethylaniline is unique due to the presence of both an ethyl group and an aminomethyl group on the aromatic ring.
Properties
CAS No. |
200281-41-0 |
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Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
5-(aminomethyl)-2-ethylaniline |
InChI |
InChI=1S/C9H14N2/c1-2-8-4-3-7(6-10)5-9(8)11/h3-5H,2,6,10-11H2,1H3 |
InChI Key |
GPMKFLWXSPKQDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CN)N |
Origin of Product |
United States |
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